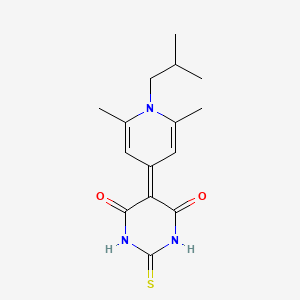
5-(1-isobutyl-2,6-dimethyl-4(1H)-pyridinylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar in structure to the compound of interest, often involves condensation reactions. For instance, a one-pot synthesis approach can be utilized for preparing pyrimidine derivatives through the reaction of specific precursors in the presence of catalysts like pyridine. Such methods underscore the versatility and efficiency of synthesizing complex pyrimidine scaffolds, including thioxodihydropyrimidine derivatives, from readily available materials (Abdullah M. Asiri & Salman A. Khan, 2010).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, akin to the compound , has been elucidated using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. These techniques confirm the molecular frameworks and substitution patterns, critical for understanding the compound's chemical behavior and reactivity (Abdullah M. Asiri & Salman A. Khan, 2010).
Chemical Reactions and Properties
Pyrimidine derivatives are known for their reactivity in various chemical reactions, including cycloaddition, Michael-type reactions, and reactions with electrophiles and nucleophiles. These reactions often result in the formation of novel pyrimidine scaffolds with diverse substituents, showcasing the compound's versatility in organic synthesis. The reactivity patterns are indicative of the compound's potential utility in synthesizing a wide range of chemical entities (T. Kinoshita, Yukihiro Watanabe, S. Nakao, & S. Furukawa, 1992).
科学的研究の応用
Heterocyclic Compound Synthesis
Research into thioxopyrimidines and related compounds has led to the development of novel synthetic methods and the creation of new ring systems, such as isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno[2,3-d]pyrimidines. These methods often involve one-pot syntheses or reactions with hydrazines and thiourea, highlighting the versatility of pyrimidine derivatives in organic synthesis (Abdel-fattah et al., 1998).
Antimicrobial Activity
Synthetic efforts have also focused on the antimicrobial properties of pyridothienopyrimidines and thioxopyrimidinediones, indicating the potential of these compounds in developing new antimicrobial agents. The structural diversity of these compounds allows for the exploration of their bioactivity against various microbial strains, underscoring the importance of pyrimidine derivatives in pharmaceutical research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antiviral Research
Recent studies have also explored the antiviral potential of pyrimidine thioglycosides, particularly against significant threats like SARS-COV-2 and Avian Influenza H5N1 viruses. This research is crucial for the development of new antiviral drugs, highlighting the ongoing need for novel compounds to combat emerging viral diseases (Abu-Zaied, Elgemeie, & Mahmoud, 2021).
Catalysis and Synthetic Applications
The synthesis of pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts illustrates the role of pyrimidine derivatives in medicinal and pharmaceutical industries. These scaffolds are key precursors for bioactive molecules, with research focusing on developing efficient synthetic routes through the use of various catalysts, including green solvents and catalyst-free conditions (Parmar, Vala, & Patel, 2023).
特性
IUPAC Name |
5-[2,6-dimethyl-1-(2-methylpropyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-8(2)7-18-9(3)5-11(6-10(18)4)12-13(19)16-15(21)17-14(12)20/h5-6,8H,7H2,1-4H3,(H2,16,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIFGFOLELFTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)NC2=O)C=C(N1CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)
![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)

![3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5525153.png)
![4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5525157.png)
![N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)
![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B5525175.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)
![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)
![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)


![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)
![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)